

Technical Guide: Physicochemical Properties of 1-(2-Bromobenzyl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromobenzyl)piperazine

Cat. No.: B1269321

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromobenzyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and drug discovery. The piperazine scaffold is a common feature in a wide array of biologically active compounds, and understanding the physicochemical properties of its derivatives, such as solubility, is crucial for the development of potential therapeutic agents. This technical guide provides an overview of the available data on the solubility of **1-(2-Bromobenzyl)piperazine**, a detailed experimental protocol for its determination, and a generalized synthetic workflow.

Physicochemical Data

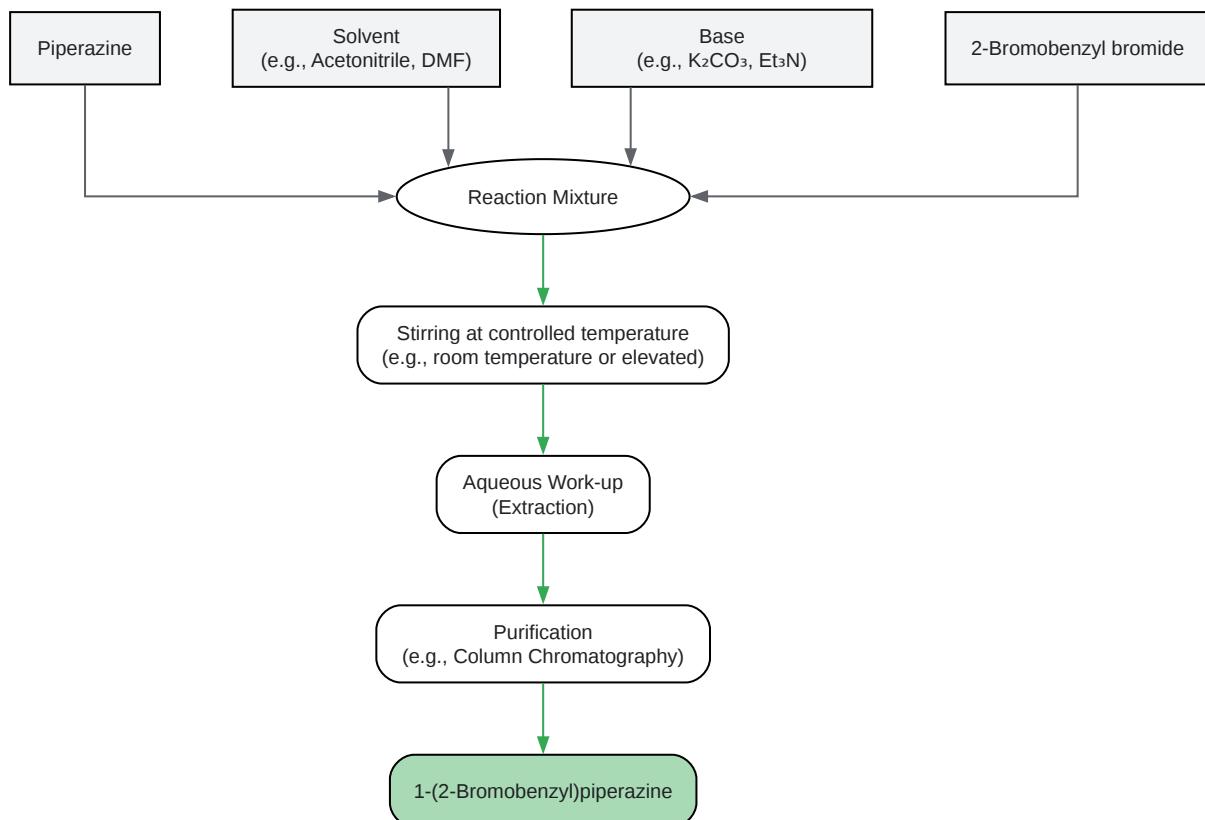
Quantitative solubility data for **1-(2-Bromobenzyl)piperazine** in various solvents is not readily available in published literature. Chemical supplier databases consistently report the solubility as "not available".^[1] However, other key physical and chemical properties have been documented and are summarized in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ BrN ₂	[1]
Molecular Weight	255.15 g/mol	[1]
Boiling Point	325.2°C at 760 mmHg	[1]
Density	1.356 g/cm ³	[1]
Vapor Pressure	0.000233 mmHg at 25°C	[1]
Refractive Index	1.575	[1]
Flash Point	150.5°C	[1]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized, yet detailed, methodology for determining the equilibrium solubility of **1-(2-Bromobenzyl)piperazine** in various solvents. This protocol is based on the widely accepted shake-flask method.[\[2\]](#)

1. Materials:


- **1-(2-Bromobenzyl)piperazine** (high purity solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO)) of analytical grade
- Sealed glass vials
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the compound.

2. Procedure:

- Add an excess amount of solid **1-(2-Bromobenzyl)piperazine** to a glass vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
- Seal the vials securely to prevent solvent evaporation.
- Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C to simulate physiological conditions).
- Shake the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.
- After the incubation period, remove the vials from the shaker and allow them to stand, permitting the excess solid to settle.
- To further separate the undissolved solid, centrifuge the vials at a moderate speed.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.
- Quantify the concentration of the dissolved **1-(2-Bromobenzyl)piperazine** in the filtrate using a pre-validated HPLC method.
- The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature, typically reported in units such as mg/mL or $\mu\text{mol}/\text{L}$.

Synthetic Workflow

The synthesis of monosubstituted piperazines, such as **1-(2-Bromobenzyl)piperazine**, can be achieved through various synthetic routes. A common approach involves the direct alkylation of piperazine. The following diagram illustrates a generalized workflow for such a synthesis.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for **1-(2-Bromobenzyl)piperazine**.

Signaling Pathways

Detailed information on the specific signaling pathways modulated by **1-(2-Bromobenzyl)piperazine** is not currently available in the public domain. However, piperazine derivatives are known to interact with various biological targets. For instance, many centrally acting drugs containing a piperazine moiety are known to have an affinity for serotonin and dopamine receptors, thereby influencing their respective signaling cascades.^[3] Further research is required to elucidate the precise molecular targets and signaling pathways associated with **1-(2-Bromobenzyl)piperazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-(2-Bromobenzyl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269321#1-2-bromobenzyl-piperazine-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com